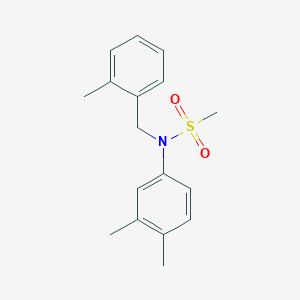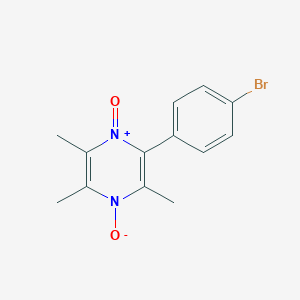![molecular formula C24H24N4O6S B4670787 2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4670787.png)
2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide
Descripción general
Descripción
2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide, also known as NPPB, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of chloride channels and has been used to investigate the physiological and biochemical effects of chloride channel activity.
Mecanismo De Acción
2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide acts as a competitive inhibitor of chloride channels by binding to the channel pore and preventing chloride ions from passing through. It has been shown to block both inward and outward chloride currents and to increase the intracellular chloride concentration. 2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide has also been shown to affect other ion channels, including potassium channels and calcium channels, although the mechanism of action for these effects is not fully understood.
Biochemical and Physiological Effects:
2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been used to investigate the role of chloride channels in airway epithelial cells, smooth muscle cells, and neurons, as well as in other cell types. 2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide has been shown to affect cell membrane potential, ion transport, and cellular signaling pathways. It has also been shown to have anti-inflammatory effects in airway epithelial cells and to inhibit smooth muscle contraction in the airways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide has several advantages for use in lab experiments. It is a potent inhibitor of chloride channels and has been extensively studied in scientific research. It is also readily available and relatively inexpensive. However, there are also some limitations to its use. 2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide has been shown to affect other ion channels, which can complicate the interpretation of results. It can also be toxic to cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide. One area of interest is the development of more specific inhibitors of chloride channels that do not affect other ion channels. Another area of interest is the investigation of the role of chloride channels in disease states, such as cystic fibrosis and asthma. 2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide has been used to investigate the effects of chloride channel inhibition in these diseases, but more research is needed to fully understand the underlying mechanisms. Additionally, the potential therapeutic applications of 2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide in these diseases should be explored further.
Aplicaciones Científicas De Investigación
2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide has been extensively used in scientific research to investigate the physiological and biochemical effects of chloride channel activity. It has been shown to inhibit both voltage-gated and calcium-activated chloride channels in various cell types, including airway epithelial cells, smooth muscle cells, and neurons. This inhibition leads to changes in cell membrane potential, ion transport, and cellular signaling pathways.
Propiedades
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O6S/c1-2-15-25-24(30)21-13-6-7-14-22(21)26-23(29)17-27(18-9-8-10-19(16-18)28(31)32)35(33,34)20-11-4-3-5-12-20/h3-14,16H,2,15,17H2,1H3,(H,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKLYKSEYPPMMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({4-[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}sulfonyl)benzamide](/img/structure/B4670704.png)
![4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B4670708.png)

amino]benzamide](/img/structure/B4670721.png)

![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4670736.png)

![3,3-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide](/img/structure/B4670756.png)
![methyl 1-[({4-[({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazol-3-yl}thio)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B4670768.png)
![5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B4670780.png)

![N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4670783.png)

